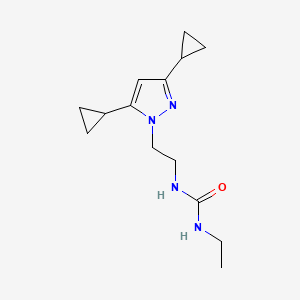

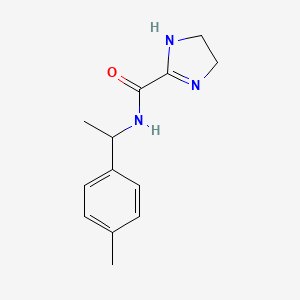

![molecular formula C6H8N4O4 B2422567 (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid CAS No. 3553-20-6](/img/structure/B2422567.png)

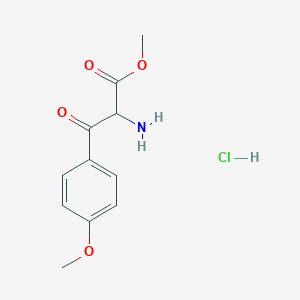

(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid (DHIAA) is a compound that has been studied extensively in recent years due to its unique chemical and biological properties. DHIAA is a member of the imidazole family of compounds, which are known to be involved in a variety of biochemical and physiological processes. In particular, DHIAA has been studied for its potential use in laboratory experiments, as well as for its potential therapeutic applications.

Scientific Research Applications

1. Catalysis in Organic Synthesis

Imidazol-1-yl-acetic acid, a related compound, has been identified as an efficient and recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. It stands out due to its water solubility and the ease with which it can be separated from products, demonstrating its potential for environmentally-friendly applications in organic synthesis (Nazari et al., 2014).

2. Chromotropic Properties

The compound has been explored for its chromotropic properties, particularly in the context of synthesizing various imidazole derivatives. These derivatives exhibit photochromic behavior and chromotropism under different conditions like irradiation, heating, or grinding, indicating potential applications in materials science and photonic devices (Sakaino, 1983).

3. Synthesis of Biologically Active Compounds

The synthesis of imidazol-1-yl-acetic acid has been pivotal in creating a range of biologically active compounds, such as those with antimicrobial properties. This synthesis process is crucial for the development of new pharmaceuticals and therapeutic agents (Youssef et al., 2015).

4. Potential in Coordination Chemistry

Research into the stability constants of complexes involving derivatives of imidazol-1-yl-acetic acid with various metals suggests intriguing applications in coordination chemistry. This research can inform the design of new materials and catalysts (Tekade et al., 2018).

5. Electrochemical Applications

A biomimetic electrochemical system incorporating imidazole and acetic acid as catalysts and proton donors has been developed. This system activates dioxygen and efficiently oxidizes hydrocarbons, demonstrating potential applications in green chemistry and energy conversion (Leduc et al., 1988).

properties

IUPAC Name |

2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c11-2(12)1-10-4-3(8-6(10)14)7-5(13)9-4/h3-4H,1H2,(H,8,14)(H,11,12)(H2,7,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHIGVSBJZXTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C2C(NC(=O)N2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Piperidin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2422488.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2422499.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2422502.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2422504.png)